N-(1-adamantyl)-2-chloro-5-nitrobenzamide
Description
N-(1-adamantyl)-2-chloro-5-nitrobenzamide is a compound that features an adamantane core, a chlorine atom, and a nitro group attached to a benzamide structure The adamantane moiety is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-15-2-1-13(20(22)23)6-14(15)16(21)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARSELSUALLKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202596 | |
| Record name | 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85469-95-0 | |
| Record name | 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85469-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-chloro-5-nitrobenzamide typically involves the adamantylation of a benzamide derivative. One common method includes the reaction of 1-adamantyl nitrate with 2-chloro-5-nitrobenzamide in the presence of a strong acid like sulfuric acid . The reaction proceeds through the formation of a carbocation intermediate, which then attacks the benzamide derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as aluminum triflate under microwave irradiation has been explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The adamantane core can undergo oxidation to form hydroxylated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of N-(1-adamantyl)-2-amino-5-nitrobenzamide or N-(1-adamantyl)-2-thio-5-nitrobenzamide.
Reduction: Formation of N-(1-adamantyl)-2-chloro-5-aminobenzamide.
Oxidation: Formation of hydroxylated adamantane derivatives.
Scientific Research Applications
N-(1-adamantyl)-2-chloro-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s adamantane core is known for its antiviral properties, making it a potential candidate for drug development.
Materials Science: The rigidity and bulkiness of the adamantane moiety can be utilized in the design of novel materials with unique properties.
Biological Studies: The compound can be used as a probe to study the interactions of adamantane derivatives with biological targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The adamantane core can enhance the compound’s ability to penetrate biological membranes, while the nitro and chloro groups can interact with enzymes or receptors. The exact molecular pathways and targets may vary depending on the specific application, but the compound’s structure allows it to engage in multiple interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylacetic acid
Uniqueness
N-(1-adamantyl)-2-chloro-5-nitrobenzamide is unique due to the presence of both a nitro group and a chlorine atom on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other adamantane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
